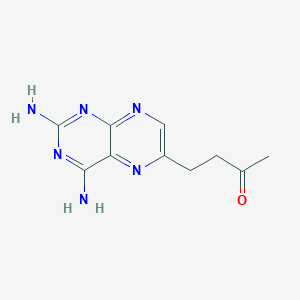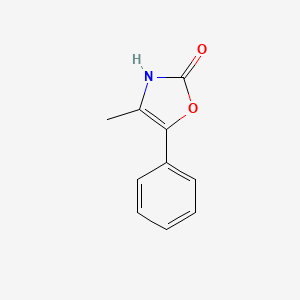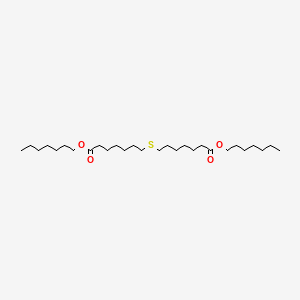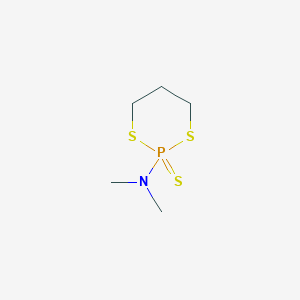
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dithiaphosphinane ring, which includes sulfur and phosphorus atoms
Vorbereitungsmethoden
The synthesis of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of dimethylamine with a suitable phosphorus-sulfur compound. One common method is the reaction of dimethylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the temperature is carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents for substitution include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dithiaphosphinanes.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione can be compared with other similar compounds such as:
Dimethylaminoethanol: Another organophosphorus compound with similar chemical properties but different applications.
Dimethylaminopyridine: A compound used as a catalyst in organic synthesis, with a different structure but similar reactivity.
Dimethylaminophenol: A compound with applications in dye synthesis and other industrial processes.
The uniqueness of this compound lies in its specific structure, which includes a dithiaphosphinane ring, and its ability to undergo a wide range of chemical reactions, making it a versatile reagent in various fields.
Eigenschaften
CAS-Nummer |
61040-09-3 |
|---|---|
Molekularformel |
C5H12NPS3 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
N,N-dimethyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinan-2-amine |
InChI |
InChI=1S/C5H12NPS3/c1-6(2)7(8)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
VRIXEJYAOYTBER-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P1(=S)SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


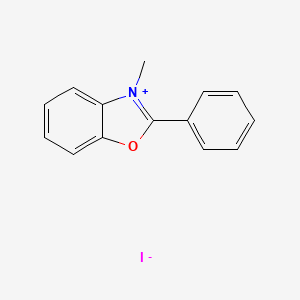
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
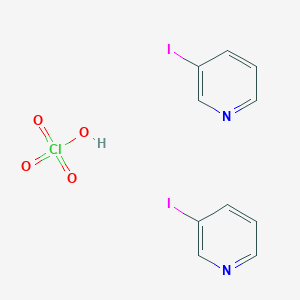
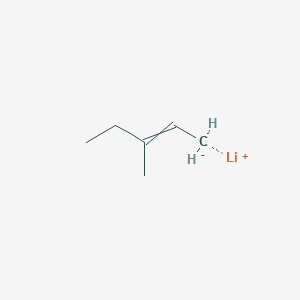
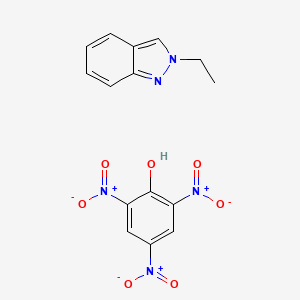
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
